An In-depth Technical Guide to the Physicochemical Properties of 2-Pentylcyclopentan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Pentylcyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2-pentylcyclopentan-1-ol, a versatile organic compound with applications in the fragrance industry and potential for exploration in medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and providing detailed, actionable protocols for its synthesis and analysis.
Molecular Structure and Core Properties
2-Pentylcyclopentan-1-ol, with the chemical formula C₁₀H₂₀O, possesses a cyclopentanol core substituted with a pentyl group at the second carbon atom.[1] This structure, featuring a secondary alcohol on a five-membered ring with a flexible alkyl chain, dictates its characteristic physicochemical properties and potential stereoisomerism.
Visualizing the Core Structure
Caption: Chemical structure of 2-pentylcyclopentan-1-ol.
Key Physicochemical Data
The following table summarizes the known and estimated physicochemical properties of 2-pentylcyclopentan-1-ol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1][2] |
| Appearance | Colorless clear liquid (estimated) | [3] |
| Boiling Point | 212-233.9 °C at 760 mmHg | [4][5][6] |
| Melting Point | Not experimentally determined; likely below 0 °C | |
| Density | Approximately 0.904 g/cm³ | [7] |
| Solubility in Water | 223.4 mg/L at 25 °C | [4] |
| Solubility in Organic Solvents | Soluble in alcohol | [4][8] |
| Flash Point | 85.5 - 95 °C | [3][7] |
| Refractive Index | Approximately 1.466 | [7] |
| logP (o/w) | 3.2 - 3.394 (estimated) | [1][4] |
Synthesis of 2-Pentylcyclopentan-1-ol
The most direct and common laboratory-scale synthesis of 2-pentylcyclopentan-1-ol involves the reduction of the corresponding ketone, 2-pentylcyclopentan-1-one. This transformation can be efficiently achieved using a variety of reducing agents, with sodium borohydride being a mild, selective, and cost-effective choice.
Workflow for the Synthesis and Purification
Caption: A typical workflow for the synthesis of 2-pentylcyclopentan-1-ol.
Detailed Experimental Protocol: Reduction of 2-Pentylcyclopentan-1-one
This protocol provides a step-by-step method for the synthesis of 2-pentylcyclopentan-1-ol.
Materials:
-
2-Pentylcyclopentan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, and standard glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentylcyclopentan-1-one in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-pentylcyclopentan-1-ol.
Analytical Characterization
A thorough characterization of 2-pentylcyclopentan-1-ol is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques.
Expected Spectroscopic Features:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet for the proton on the carbon bearing the hydroxyl group (C1-H) in the downfield region (typically 3.5-4.5 ppm). The protons of the pentyl chain and the cyclopentane ring will appear as a series of overlapping multiplets in the upfield region (0.8-2.0 ppm). The terminal methyl group of the pentyl chain should appear as a triplet around 0.9 ppm. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[9]
-
¹³C NMR Spectroscopy: The carbon attached to the hydroxyl group (C1) is expected to resonate in the range of 65-80 ppm. The carbons of the cyclopentane ring and the pentyl chain will appear in the aliphatic region (10-50 ppm).[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. A strong C-O stretching band is expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹.[11][12][13]
-
Mass Spectrometry: The mass spectrum is likely to show a weak or absent molecular ion peak (m/z 156) due to the facile fragmentation of alcohols.[14][15][16] Common fragmentation pathways include the loss of water (M-18, m/z 138), and alpha-cleavage, resulting in fragments from the loss of the pentyl group or a portion of the cyclopentane ring.[14][15][16] A prominent peak at m/z 57 is often observed for cyclic alcohols.[15]
Stereoisomerism and Its Implications
2-Pentylcyclopentan-1-ol possesses two chiral centers (at C1 and C2), leading to the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). These exist as two pairs of enantiomers (cis and trans diastereomers). The relative stereochemistry of the hydroxyl and pentyl groups will influence the molecule's three-dimensional shape, which in turn can affect its physicochemical properties, biological activity, and sensory perception.
The separation of these stereoisomers can be achieved through chiral chromatography techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), using a chiral stationary phase.[17][18][19][20]
Applications and Future Directions
Fragrance Industry
2-Pentylcyclopentan-1-ol is primarily utilized as a fragrance ingredient, valued for its floral, jasmine-like aroma with fruity undertones.[3][4] Its relatively high boiling point contributes to its longevity in fragrance formulations.[9] The use of alcohols as solvents and carriers is fundamental in the perfume industry, and the specific properties of 2-pentylcyclopentan-1-ol make it a valuable component in creating complex and lasting scents.[4][21][22]
Potential in Drug Development
While direct applications of 2-pentylcyclopentan-1-ol in drug development are not yet established, the cyclopentane scaffold is a common motif in many biologically active molecules.[12][14][23][24] Derivatives of cyclopentane and cyclopentanol have been investigated for a range of therapeutic applications, including antiviral and anticancer activities.[24][25] The lipophilic nature of the pentyl group in 2-pentylcyclopentan-1-ol could be advantageous for membrane permeability, a crucial factor in drug design.
Future research could focus on the synthesis and biological evaluation of derivatives of 2-pentylcyclopentan-1-ol. Esterification of the hydroxyl group, for instance, could yield a library of compounds for screening against various biological targets. The exploration of the distinct biological activities of its separated stereoisomers also presents a promising avenue for investigation, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles.[26][27]
Conclusion
2-Pentylcyclopentan-1-ol is a molecule of interest due to its established role in the fragrance industry and its untapped potential in medicinal chemistry. This guide has provided a detailed examination of its physicochemical properties, a practical protocol for its synthesis, and an overview of its analytical characterization. Further research into its stereoisomers and the biological activities of its derivatives is warranted to fully explore the potential of this versatile cyclopentanol derivative.
References
-
Whitman People. (n.d.). GCMS Section 6.10. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pentylcyclopentan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pentylcyclopentan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of fragrance compositions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Gozone Packaging. (n.d.). Use of Alcohol in perfumes. Retrieved from [Link]
-
Monac Attar. (n.d.). 5 Ways Alcohol Plays a Pivotal Role in Perfumery. Retrieved from [Link]
-
Military Medical Science Letters. (2013, December 5). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Cyclopenten-1-one, 2-pentyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopentanol. Retrieved from [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR: alcohols. Retrieved from [Link]
-
PubMed. (2017). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Retrieved from [Link]
-
MDPI. (2022, August 26). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclopenten-1-one, 2-pentyl-. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
PubMed Central. (n.d.). Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. Retrieved from [Link]
-
AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. Retrieved from [Link]
-
NIST WebBook. (n.d.). Cyclopentanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Penten-1-ol, (Z)-. Retrieved from [Link]
Sources
- 1. 2-Pentylcyclopentan-1-ol | C10H20O | CID 3019960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-pentyl cyclopentan-1-ol, 84560-00-9 [thegoodscentscompany.com]
- 4. houseofmonac.com [houseofmonac.com]
- 5. Buy 2-Pentylcyclopentan-1-ol | 84560-00-9 [smolecule.com]
- 6. research.vu.nl [research.vu.nl]
- 7. hplc.sk [hplc.sk]
- 8. researchgate.net [researchgate.net]
- 9. 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation [alphaaromatics.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. mmsl.cz [mmsl.cz]
- 13. spectrabase.com [spectrabase.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. 2-PENTYL-2-CYCLOPENTEN-1-ONE(25564-22-1) 1H NMR [m.chemicalbook.com]
- 17. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu | MDPI [mdpi.com]
- 18. gcms.cz [gcms.cz]
- 19. 2-Pentyn-1-ol(6261-22-9) IR Spectrum [chemicalbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. gozonepack.com [gozonepack.com]
- 22. The Best Alcohol for Perfume Making and Why It Matters [elchemy.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 27. spectrabase.com [spectrabase.com]
